Cas no 50508-31-1 (Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-)

Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)- structure
50508-31-1 structure
商品名:Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-
CAS番号:50508-31-1
MF:C10H12N2O4
メガワット:224.21328
CID:364770
PubChem ID:4559334

Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)- 化学的及び物理的性質

名前と識別子

    • Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-
    • N,N-dimethyl-2-(4-nitrophenoxy)acetamide
    • DTXSID70404253
    • Oprea1_765036
    • CCG-670
    • AKOS003555068
    • Z19729667
    • BS-34540
    • 50508-31-1
    • インチ: InChI=1S/C10H12N2O4/c1-11(2)10(13)7-16-9-5-3-8(4-6-9)12(14)15/h3-6H,7H2,1-2H3
    • InChIKey: RGQBMVIHEOYOLU-UHFFFAOYSA-N
    • ほほえんだ: CN(C)C(=O)COC1=CC=C(C=C1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 224.07976
  • どういたいしつりょう: 224.07970687g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 75.4Ų

じっけんとくせい

  • PSA: 72.68

Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AZ28340-1g
N,N-dimethyl-2-(4-nitrophenoxy)acetamide
50508-31-1 97%
1g
$142.00 2024-04-19
A2B Chem LLC
AZ28340-25g
N,N-dimethyl-2-(4-nitrophenoxy)acetamide
50508-31-1 97%
25g
$1316.00 2024-04-19
A2B Chem LLC
AZ28340-10g
N,N-dimethyl-2-(4-nitrophenoxy)acetamide
50508-31-1 97%
10g
$662.00 2024-04-19
A2B Chem LLC
AZ28340-5g
N,N-dimethyl-2-(4-nitrophenoxy)acetamide
50508-31-1 97%
5g
$402.00 2024-04-19

Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)- 関連文献

Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-に関する追加情報

Research Brief on Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)- (CAS: 50508-31-1): Recent Advances and Applications

Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)- (CAS: 50508-31-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of recent studies due to its potential applications in drug development and biochemical research. The presence of the nitro group and the acetamide moiety makes it a versatile intermediate for synthesizing more complex molecules with potential therapeutic effects.

Recent research has focused on the synthesis and characterization of Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-, exploring its reactivity and potential as a building block for pharmaceuticals. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of novel kinase inhibitors, which are crucial for targeting cancer pathways. The compound's ability to act as a precursor for more complex molecules highlights its importance in medicinal chemistry.

In addition to its synthetic applications, Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)- has been investigated for its biochemical properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its interaction with specific enzyme targets, suggesting potential as a modulator of enzymatic activity. This finding opens new avenues for designing enzyme inhibitors or activators, which could be valuable in treating metabolic disorders.

Another area of interest is the compound's role in drug delivery systems. Research published in the International Journal of Pharmaceutics (2023) explored its use in prodrug formulations, where it serves as a linker to improve the solubility and bioavailability of poorly water-soluble drugs. This application is particularly relevant for enhancing the efficacy of anticancer and antiviral agents.

Despite these promising developments, challenges remain in optimizing the synthesis and scalability of Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)- for industrial applications. Future research directions may include exploring greener synthetic routes and further elucidating its mechanism of action in biological systems. Overall, this compound continues to be a valuable tool in the chemical biology and pharmaceutical research toolkit, with potential for significant contributions to drug discovery and development.

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